![molecular formula C12H17NO3 B14693849 N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide CAS No. 34190-46-0](/img/structure/B14693849.png)
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide is an organic compound that belongs to the class of methoxyphenols This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a benzene ring, along with a propanamide side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-[(4-hydroxy-3-methoxyphenyl)methyl]-decanamide: Known for its use in pharmaceutical testing.
4-hydroxy-3-methoxybenzaldehyde: A simpler analog with similar functional groups.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide: Another analog with a different side chain length.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
34190-46-0 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)12(15)13-7-9-4-5-10(14)11(6-9)16-3/h4-6,8,14H,7H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
WRIBHSHCJJYENE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


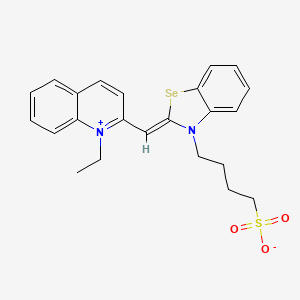

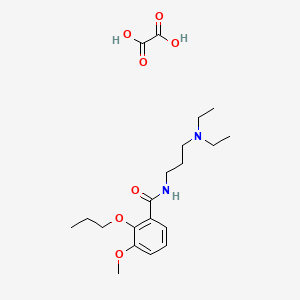
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
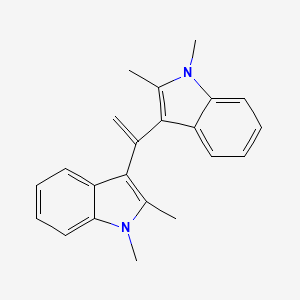

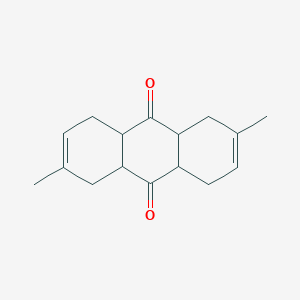
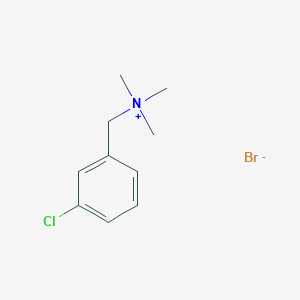
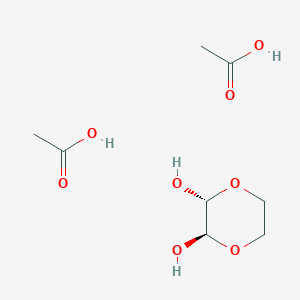
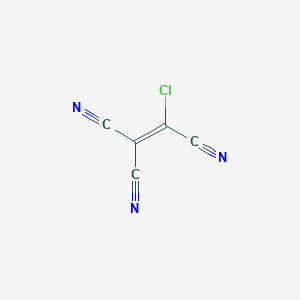
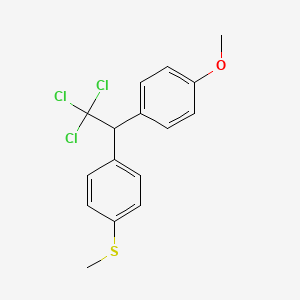

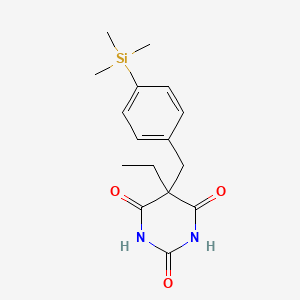
![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
